molecular formula C14H9FN4O2 B11323383 3-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate

3-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate

Cat. No.: B11323383
M. Wt: 284.24 g/mol
InChI Key: IPFLDEPLFCUTBM-UHFFFAOYSA-N
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Description

3-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate is an organic compound with the molecular formula C14H9FN4O2. This compound is characterized by the presence of a tetrazole ring attached to a phenyl group, which is further connected to a fluorobenzoate moiety . The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate typically involves the reaction of 3-(1H-tetrazol-1-yl)phenol with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The reaction can be represented as follows:

3-(1H-tetrazol-1-yl)phenol+2-fluorobenzoyl chloride3-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate\text{3-(1H-tetrazol-1-yl)phenol} + \text{2-fluorobenzoyl chloride} \rightarrow \text{this compound} 3-(1H-tetrazol-1-yl)phenol+2-fluorobenzoyl chloride→3-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the benzoate moiety can be substituted by nucleophiles under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed to yield 3-(1H-tetrazol-1-yl)phenol and 2-fluorobenzoic acid.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Acids or Bases: For hydrolysis reactions.

Major Products

    Substitution Products: Depending on the nucleophile used.

    Hydrolysis Products: 3-(1H-tetrazol-1-yl)phenol and 2-fluorobenzoic acid.

Mechanism of Action

The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate is not well-documented. compounds containing the tetrazole ring are known to interact with various biological targets, including enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes and inhibit their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-tetrazol-1-yl)phenyl benzoate
  • 3-(1H-tetrazol-1-yl)phenyl 4-fluorobenzoate
  • 3-(1H-tetrazol-1-yl)phenyl 3-fluorobenzoate

Uniqueness

3-(1H-tetrazol-1-yl)phenyl 2-fluorobenzoate is unique due to the specific positioning of the fluorine atom on the benzoate moiety, which can influence its chemical reactivity and biological activity .

Properties

Molecular Formula

C14H9FN4O2

Molecular Weight

284.24 g/mol

IUPAC Name

[3-(tetrazol-1-yl)phenyl] 2-fluorobenzoate

InChI

InChI=1S/C14H9FN4O2/c15-13-7-2-1-6-12(13)14(20)21-11-5-3-4-10(8-11)19-9-16-17-18-19/h1-9H

InChI Key

IPFLDEPLFCUTBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)N3C=NN=N3)F

Origin of Product

United States

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